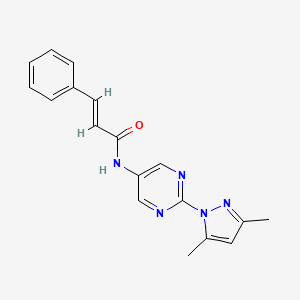
2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a chemical compound with a unique structure that combines several functional groups, including a hydroxy group, a methoxyphenyl group, a pyrazolyl group, and an acetohydrazide moiety. This complex structure endows the compound with potential biological and pharmacological activities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multi-step organic reactions. The synthesis may begin with the preparation of key intermediates, such as 3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol. This intermediate is then reacted with ethyl chloroacetate under basic conditions to form the corresponding ester. Subsequent hydrazinolysis of the ester in the presence of hydrazine hydrate yields the target acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of scalable solvents, catalysts, and continuous flow reactors to streamline the synthetic process.
化学反応の分析
Types of Reactions
2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo a variety of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to alter functional groups, potentially leading to different biological activities.
Substitution: The aromatic ring and pyrazolyl group can participate in electrophilic or nucleophilic substitution reactions, introducing new substituents or modifying existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated intermediates and nucleophiles under conditions like heating or reflux.
Major Products
Oxidation: Formation of corresponding ketones, aldehydes, or carboxylic acids.
Reduction: Hydrogenated derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced to the aromatic ring or pyrazolyl group.
科学的研究の応用
2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide has diverse applications:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antioxidant, and anticancer activities.
Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The compound's effects are thought to involve interactions with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to observed biological activities. For instance, the hydroxy and methoxyphenyl groups may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to its targets.
類似化合物との比較
Compared to other similar compounds, 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide stands out due to its unique combination of functional groups. Similar compounds might include:
2-(4-hydroxyphenoxy)acetohydrazide
2-(3-hydroxy-4-(4-methoxyphenyl)phenoxy)acetohydrazide
3-hydroxy-4-(5-methyl-1H-pyrazol-3-yl)phenoxyacetic acid hydrazide
Each of these compounds may share certain structural features but will exhibit different chemical and biological properties based on their specific functional groups and molecular arrangements
特性
IUPAC Name |
2-[3-hydroxy-4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11-18(14-5-3-4-6-16(14)26-2)19(23-22-11)13-8-7-12(9-15(13)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTNVNGUNKZNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)



![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)
![methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985359.png)


![1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2985365.png)


![5-Oxaspiro[2.4]heptan-4-one](/img/structure/B2985369.png)


